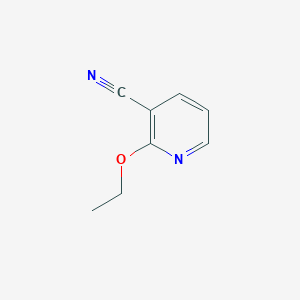

2-Ethoxynicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQMOOHWTMTWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647615 | |

| Record name | 2-Ethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14248-71-6 | |

| Record name | 2-Ethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxynicotinonitrile: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Ethoxynicotinonitrile, a substituted pyridine derivative of significant interest in synthetic organic chemistry. The document details its core physicochemical properties, structural features, and characteristic spectroscopic signatures. A validated, step-by-step protocol for its synthesis via nucleophilic aromatic substitution is presented, grounded in established chemical principles. Furthermore, the guide explores the compound's chemical reactivity, potential applications as a versatile building block in medicinal chemistry and materials science, and essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical intermediate.

Core Chemical Identity and Properties

This compound is a bifunctional organic molecule belonging to the pyridine family. It incorporates a pyridine core, an ethoxy group (-OCH₂CH₃) at the 2-position, and a nitrile group (-C≡N) at the 3-position. This unique arrangement of functional groups makes it a valuable and versatile precursor in the synthesis of more complex heterocyclic systems.

Key Identifiers and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. Experimental physical properties such as melting and boiling points are not widely reported in the literature, which is common for specialized research chemicals.

| Property | Value | Source(s) |

| IUPAC Name | 2-Ethoxypyridine-3-carbonitrile | IUPAC Nomenclature |

| Synonyms | This compound | - |

| CAS Number | 14248-71-6 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Not specified (typically off-white to yellow solid) | General observation |

| Purity | Typically >95% (Commercial Grade) | Commercial Suppliers |

Structural Elucidation and Spectroscopic Profile

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. While a dedicated public spectral database for this specific compound is sparse, its expected spectroscopic profile can be accurately predicted based on the well-characterized behavior of its constituent functional groups.

Chemical Structure

The molecule consists of a pyridine ring substituted at the C2 and C3 positions.

Caption: Chemical structure of this compound (CAS: 14248-71-6).

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group and the three protons on the pyridine ring.

-

Ethoxy Protons: A triplet at approximately δ 1.4-1.5 ppm (3H, -CH₃) and a quartet at δ 4.4-4.6 ppm (2H, -OCH₂-). The coupling between these protons (J ≈ 7 Hz) is a classic ethyl group signature.[3]

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 would likely appear as a doublet of doublets, coupling to the protons at C5 and C6. The protons at C5 and C6 would also appear as distinct multiplets, with their precise shifts influenced by the anisotropic effects of the nitrile and ethoxy groups.[4][5]

-

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals.

-

Ethoxy Carbons: -CH₃ around δ 14-15 ppm and -OCH₂- around δ 62-65 ppm.[6]

-

Nitrile Carbon: A characteristically weak signal around δ 115-120 ppm.[7]

-

Pyridine Carbons: Five signals in the δ 110-165 ppm range. The carbon bearing the ethoxy group (C2) would be significantly downfield (δ ~160-165 ppm) due to the deshielding effect of the oxygen atom. The carbon bearing the nitrile group (C3) would appear around δ 110-115 ppm.[7]

-

Infrared (IR) Spectroscopy The IR spectrum provides clear evidence for the key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2230 cm⁻¹. This is a highly characteristic peak for a nitrile group conjugated with an aromatic system.

-

C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch should appear in the region of 1240-1260 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are expected between 1400-1600 cm⁻¹ due to the vibrations of the pyridine ring.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS) Under electron ionization (EI), the mass spectrum would provide structural confirmation through the molecular ion and characteristic fragmentation patterns.[8][9]

-

Molecular Ion (M⁺•): A prominent peak at m/z = 148, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ether linkage to give a fragment at m/z = 119.

-

Loss of ethylene (CH₂=CH₂, 28 Da) via a McLafferty-type rearrangement, resulting in a fragment at m/z = 120.[10]

-

Loss of the entire ethoxy radical (•OCH₂CH₃, 45 Da) to yield an ion at m/z = 103.

-

Synthesis and Chemical Reactivity

This compound is most efficiently prepared through a nucleophilic aromatic substitution (SₙAr) reaction. Its reactivity is dominated by the nitrile moiety and the electron-deficient nature of the pyridine ring.

Recommended Synthesis Protocol

The standard laboratory synthesis involves the reaction of 2-chloronicotinonitrile with sodium ethoxide. The electron-withdrawing nitrile group and the ring nitrogen activate the C2 position towards nucleophilic attack.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.05 equivalents) in small portions to anhydrous ethanol at 0°C. Stir until all the sodium has dissolved.

-

Reaction Setup: In a separate flask, dissolve 2-chloronicotinonitrile (1.0 eq) in anhydrous ethanol.[11][12]

-

Nucleophilic Substitution: Cool the solution of 2-chloronicotinonitrile to 0°C and add the freshly prepared sodium ethoxide solution dropwise via a cannula or dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by pouring the mixture into cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide (2-ethoxynicotinamide) under controlled acidic or basic conditions, or further to a carboxylic acid (2-ethoxynicotinic acid) under more vigorous heating with strong acid or base.[13][14][15]

-

Nitrile Reduction: The nitrile can be reduced to a primary amine (2-ethoxy-3-(aminomethyl)pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reactions of the Pyridine Ring: The pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. However, it can undergo reactions such as N-oxidation.

Applications in Research and Drug Development

As a substituted nicotinonitrile, this compound is a valuable building block for the synthesis of a wide array of more complex heterocyclic structures. Nicotinonitrile and pyridine scaffolds are prevalent in many biologically active compounds.[16]

-

Medicinal Chemistry: It serves as a precursor for compounds with potential therapeutic activities. The nicotinonitrile moiety is found in various approved drugs and clinical candidates, and its derivatives have been investigated for anticancer and antimicrobial properties.[1][17]

-

Agrochemicals: Pyridine-based structures are frequently used in the development of new herbicides, fungicides, and insecticides.

-

Materials Science: Substituted pyridines can act as ligands for metal complexes, which have applications in catalysis and as functional materials.

Safety, Handling, and Toxicology

This compound is classified as an irritant and may cause allergic skin reactions. Proper safety precautions must be observed during its handling and use.

| Hazard Class | GHS Statement | Precautionary Measures |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Skin Sensitization | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

- 15. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthesis of 2-Ethoxynicotinonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxynicotinonitrile from 2-chloronicotinonitrile. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for the construction of substituted heteroaromatic systems. This document elucidates the underlying reaction mechanism, provides a detailed and validated experimental protocol, discusses critical process parameters for optimization, and outlines robust analytical methods for product characterization. By grounding the practical steps in chemical principles, this guide aims to empower researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt the methodology for related transformations.

Introduction: Strategic Importance of the Ethoxy-Nicotinonitrile Scaffold

The nicotinonitrile framework is a privileged scaffold in drug discovery, appearing in a multitude of biologically active molecules. The introduction of an ethoxy group at the 2-position of the pyridine ring significantly modulates the molecule's electronic and steric properties, influencing its binding affinity to biological targets. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. The precursor, 2-chloronicotinonitrile, is a readily available starting material, making this synthetic route both efficient and economically viable. The conversion relies on the well-established Williamson ether synthesis, adapted for a heteroaromatic system.[1][2]

The Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloronicotinonitrile to this compound proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN2), this reaction involves a two-step addition-elimination sequence.[3][4]

Key Mechanistic Steps:

-

Nucleophilic Attack: The strongly nucleophilic ethoxide ion (CH₃CH₂O⁻), generated from sodium ethoxide, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This carbon is bonded to the chloride, a good leaving group. The attack is regioselective for the C2 position due to the strong electron-withdrawing effects of both the ring nitrogen and the adjacent nitrile group (-C≡N), which stabilize the forming negative charge.

-

Formation of the Meisenheimer Complex: The addition of the ethoxide ion disrupts the aromaticity of the pyridine ring, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, crucially, onto the nitrogen atom and the nitrile group, which act as "electron sinks," thereby stabilizing this high-energy intermediate.[4]

-

Elimination and Re-aromatization: The reaction concludes with the expulsion of the chloride ion. This step is rapid as it restores the highly stable aromatic system, driving the reaction to completion.

Validated Experimental Protocol

This protocol is designed for robustness and high yield. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Purity | Notes |

| 2-Chloronicotinonitrile | 6602-54-6 | 138.56 | 10.0 g (72.2 mmol) | >98% | Toxic solid, handle with care.[6] |

| Sodium Ethoxide | 141-52-6 | 68.05 | 5.9 g (86.6 mmol) | >96% | Moisture-sensitive, corrosive solid.[7] |

| Anhydrous Ethanol | 64-17-5 | 46.07 | 150 mL | >99.5% | Use as solvent. |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | Reagent grade | For extraction. |

| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | As needed | - | For washing. |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | For drying. |

Safety Precautions

-

2-Chloronicotinonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6] Wear gloves, safety goggles, and a lab coat.

-

Sodium Ethoxide: Flammable solid that reacts violently with water. Causes severe skin burns and eye damage.[8] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and add to solvent carefully.

-

Ethanol: Flammable liquid and vapor.

-

General: The reaction can be exothermic. Ensure proper temperature control.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 2-chloronicotinonitrile (10.0 g, 72.2 mmol) and anhydrous ethanol (150 mL). Stir the mixture until the solid is fully dissolved.

-

Initiation: Carefully add sodium ethoxide (5.9 g, 86.6 mmol, 1.2 equivalents) to the solution in portions. An increase in temperature may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic (top) layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Combine all organic extracts.

-

-

Purification:

-

Wash the combined organic layer with 50 mL of saturated NaCl solution (brine) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Remove the solvent (diethyl ether) under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.

-

Critical Parameters and Optimization

-

Anhydrous Conditions: Sodium ethoxide is highly reactive towards water. Any moisture present will consume the ethoxide to form sodium hydroxide, which is a less effective nucleophile for this transformation and can lead to side reactions. Therefore, using anhydrous ethanol is critical.[7]

-

Stoichiometry of Base: A slight excess of sodium ethoxide (1.1-1.2 equivalents) is recommended to ensure the complete consumption of the starting material. A large excess should be avoided as it can complicate the work-up.

-

Temperature: The reaction proceeds efficiently at the reflux temperature of ethanol. Lower temperatures will significantly slow the reaction rate, while excessively high temperatures are unnecessary and offer no benefit.[9][10]

-

Choice of Nucleophile/Solvent: Using ethanol as the solvent is convenient as it is the parent alcohol of the nucleophile. For other alkoxides, a polar aprotic solvent like DMF or DMSO could be used, but the work-up procedure would need to be adjusted accordingly.[2]

Product Characterization

Confirming the identity and purity of the final product is essential. The following techniques are standard for the characterization of this compound.[11]

| Technique | Expected Observations |

| ¹H NMR | Triplet (~1.4 ppm, 3H) for the -CH₃ group. Quartet (~4.5 ppm, 2H) for the -OCH₂- group. Aromatic protons (3H) in the range of 7.0-8.5 ppm, showing characteristic pyridine splitting patterns. |

| ¹³C NMR | Aliphatic carbons for the ethoxy group (~14 ppm for CH₃, ~62 ppm for OCH₂). Aromatic carbons including the C-CN (~117 ppm) and the C-OEt (~163 ppm).[12] |

| FT-IR | Characteristic C≡N stretch around 2220-2230 cm⁻¹ . C-O ether stretches around 1250 cm⁻¹ and 1040 cm⁻¹ . Aromatic C-H and C=C/C=N stretches. |

| Mass Spec | A molecular ion peak (M⁺) corresponding to the mass of the product (C₈H₈N₂O). |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive sodium ethoxide (hydrolyzed).2. Insufficient reaction time or temperature. | 1. Use fresh, dry sodium ethoxide and anhydrous ethanol.2. Ensure reflux is maintained and run the reaction for a longer duration, monitoring by TLC. |

| Formation of Side Products | 1. Presence of water leading to hydrolysis of the nitrile or formation of 2-hydroxynicotinonitrile.2. Impure starting material. | 1. Rigorously exclude moisture from the reaction.2. Verify the purity of 2-chloronicotinonitrile before starting. |

| Difficult Work-up/Emulsion | 1. Incomplete reaction leading to complex mixtures. | 1. Ensure the reaction has gone to completion before work-up.2. Addition of brine during extraction can help break emulsions. |

Conclusion

The synthesis of this compound from 2-chloronicotinonitrile is a robust and high-yielding transformation based on the SNAr mechanism. By carefully controlling key parameters, particularly the exclusion of moisture and the stoichiometry of the base, researchers can reliably produce this valuable chemical intermediate. The protocol and insights provided in this guide serve as a solid foundation for its application in research and development settings.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. infoscience.epfl.ch [infoscience.epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. forskning.ruc.dk [forskning.ruc.dk]

Introduction: Contextualizing the Molecule

An In-depth Technical Guide to the Spectroscopic Profile of 3-Methyl-2-oxovaleric acid (CAS 14248-71-6)

3-Methyl-2-oxovaleric acid (IUPAC name: 3-methyl-2-oxopentanoic acid) is a branched-chain α-keto acid with the chemical formula C₆H₁₀O₃.[1][2] As the keto-analog of the essential amino acid isoleucine, it occupies a critical node in metabolic pathways.[1][3] Its clinical significance is profound, serving as a key biomarker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the deficient breakdown of branched-chain amino acids.[1][4] Elevated levels of this and other ketoacids are neurotoxic, leading to severe health consequences if untreated.[4]

For researchers in drug development and metabolic sciences, a thorough understanding of its structural and chemical properties is paramount. Spectroscopic analysis provides the foundational data for its unambiguous identification, quantification in biological matrices, and for studying its interactions within complex systems. This guide provides a detailed examination of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for CAS 14248-71-6, grounded in established analytical principles and protocols.

| Identifier | Value | Source |

| CAS Number | 14248-71-6 (for unspecified stereoisomer) | N/A |

| Alternate CAS | 1460-34-0 | [1][4] |

| IUPAC Name | 3-methyl-2-oxopentanoic acid | [1][5] |

| Synonyms | α-Keto-β-methylvaleric acid, KMVA | [1] |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Average Molecular Weight | 130.1418 g/mol | [2][4] |

| Monoisotopic Weight | 130.062994186 g/mol | [2][4] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of an organic molecule. For 3-methyl-2-oxovaleric acid, both ¹H and ¹³C NMR provide a complete structural fingerprint.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The proton NMR spectrum maps the chemical environment of each hydrogen atom. The analysis of 3-methyl-2-oxovaleric acid reveals five distinct proton signals.

Causality in Experimental Protocol: The choice of solvent is critical for analyzing carboxylic acids. While deuterated chloroform (CDCl₃) is common, using deuterium oxide (D₂O) is highly informative. In D₂O, the acidic carboxylic proton (-COOH) will exchange with deuterium, causing its signal to disappear.[6][7] This is a definitive test to confirm the presence of this functional group. The data presented below is from a sample run in D₂O, hence the absence of the -OH proton signal.

Step-by-Step Protocol for ¹H NMR Sample Preparation (Aqueous):

-

Weighing: Accurately weigh approximately 5-10 mg of the 3-methyl-2-oxovaleric acid sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of D₂O. If solubility is an issue, a small amount of a co-solvent like DMSO-d₆ can be used, or the pH can be adjusted with NaOD.

-

Reference Standard: Add a small, known quantity of a water-soluble reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift calibration (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a spectrometer (e.g., 500 MHz).[8] Process the data by applying Fourier transform, phase correction, and baseline correction.

Data Interpretation and Assignments:

The structure of 3-methyl-2-oxovaleric acid with proton labeling is shown below to correlate with the spectral data.

Caption: Structure of 3-methyl-2-oxovaleric acid with proton labels.

| Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| a | ~0.90 | Triplet (t) | 3H | Methyl group (-CH₃) protons adjacent to a methylene group (-CH₂). The signal is split into a triplet by the two 'b' protons (n+1 rule). |

| b | ~1.45 / ~1.69 | Multiplet (m) | 2H | Methylene group (-CH₂) protons adjacent to both a methyl group ('a') and a methine proton ('c'). The diastereotopic nature of these protons and coupling to both neighbors results in a complex multiplet. |

| c | ~2.93 | Multiplet (m) | 1H | Methine proton (-CH-) at the C3 chiral center, coupled to protons 'b' and 'd'. Its position is downfield due to proximity to the C2-keto group. |

| d | ~1.11 | Doublet (d) | 3H | Methyl group (-CH₃) attached to the chiral center (C3). It is split into a doublet by the single methine proton 'c'. |

| e | ~10-13 (not observed in D₂O) | Broad Singlet (br s) | 1H | Carboxylic acid proton (-COOH). Highly deshielded and often broad due to hydrogen bonding and chemical exchange. Disappears upon D₂O shake.[6][7] |

| (Data sourced from Human Metabolome Database and PubChem)[8][9] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a direct count of the carbon environments and insight into their functional roles.

Data Interpretation and Assignments:

| ¹³C Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~170 | C6 (-C OOH) | Carboxylic acid carbonyl carbon. Highly deshielded, though typically less so than aldehyde or ketone carbonyls.[6] |

| ~205 | C5 (-C =O) | Ketone carbonyl carbon. The most deshielded signal in the spectrum due to the strong electron-withdrawing effect of the oxygen atom. |

| ~46.4 | C3 (-C H-) | Methine carbon at the chiral center. Its chemical shift is influenced by the adjacent ethyl and methyl groups and the α-keto group. |

| ~27.0 | C2 (-C H₂-) | Methylene carbon of the ethyl group. |

| ~16.4 | C4 (-C H₃) | Methyl carbon attached to the chiral center (C3). |

| ~13.3 | C1 (-C H₃) | Terminal methyl carbon of the ethyl group, typically the most upfield (shielded) signal. |

| (Data sourced from PubChem, acquired in D₂O)[1][9] |

Part 2: Mass Spectrometry (MS) - Determining Mass and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. The analysis of α-keto acids can be challenging due to their reactivity but is readily achievable with appropriate methods.[10]

Causality in Experimental Protocol: Direct analysis of small, polar organic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is often inefficient due to low volatility and potential thermal degradation. A standard, field-proven approach is to first derivatize the molecule to a more volatile and stable form.[11] Trimethylsilylation (TMS), which converts the acidic proton to a -Si(CH₃)₃ group, is a common and effective strategy.[12] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for direct analysis in solution, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode.[13]

Caption: Common analytical workflows for mass spectrometry of α-keto acids.

Data Interpretation and Fragmentation:

-

Molecular Ion: The monoisotopic mass is 130.0630 Da. In negative ion ESI-MS, the primary ion observed would be the [M-H]⁻ ion at m/z 129.055. In positive ion mode, a protonated molecule [M+H]⁺ at m/z 131.070 might be seen.

-

GC-MS (as TMS derivative): The NIST WebBook provides an electron ionization (EI) mass spectrum for the trimethylsilyl derivative.

-

Formula of TMS derivative: C₉H₁₈O₃Si

-

Molecular Weight: 202.32 g/mol

-

Key Fragments (m/z): The spectrum shows characteristic fragments resulting from the cleavage of the molecule. A prominent fragmentation pathway for α-keto acids is the loss of the carboxyl group or CO₂. For the TMS ester, cleavages adjacent to the carbonyl groups and loss of methyl groups from the TMS moiety are expected.

-

| m/z (Mass-to-Charge Ratio) | Putative Fragment Assignment (for underivatized compound) |

| 130 | [M]⁺ (Molecular Ion) |

| 101 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 85 | [M - COOH]⁺ (Loss of carboxyl group) |

| 57 | [C₄H₉]⁺ (Butyl fragment) |

| (Fragmentation data is predictive based on general principles of organic mass spectrometry) |

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Causality in Experimental Protocol: For a liquid or low-melting solid like 3-methyl-2-oxovaleric acid, Attenuated Total Reflectance (ATR) is a modern, efficient method that requires minimal sample preparation. A drop of the sample is placed directly on the ATR crystal. This self-validating system avoids the complexities of preparing KBr pellets for solid samples. The key is to ensure the crystal is clean before and after analysis to prevent cross-contamination.

Expected Absorptions: The structure contains a carboxylic acid and a ketone. A key feature of carboxylic acids in the condensed phase is their tendency to form hydrogen-bonded dimers, which significantly alters the IR spectrum.[7][14]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |

| 3300 - 2500 | O-H stretch | Carboxylic Acid (-COOH) | A very broad, strong absorption band characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[7][14] This often overlaps with C-H stretching bands. |

| ~2960 | C-H stretch | Alkanes (-CH₃, -CH₂, -CH) | Sharp, medium-to-strong absorptions. |

| ~1760 | C=O stretch | α-Keto group | The ketone carbonyl adjacent to the carboxylic acid. This band is typically strong and sharp. |

| ~1710 | C=O stretch | Carboxylic Acid (-COOH) | The carbonyl of the hydrogen-bonded carboxylic acid dimer. This is a very strong and characteristic absorption.[7] The presence of two distinct C=O bands is a key feature. |

| ~1320-1210 | C-O stretch | Carboxylic Acid (-COOH) | A medium-intensity band associated with the carbon-oxygen single bond of the acid.[14] |

Special Considerations for α-Keto Acids: In aqueous solutions, α-keto acids can exist in equilibrium with their hydrated gem-diol form.[15][16] While less significant in a pure sample for IR, this property is crucial for understanding its chemistry in biological or aqueous environments and could influence spectra taken under such conditions.

References

-

Human Metabolome Database. (2005). Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491). [Link]

-

PubChem. (2004). alpha-Keto-beta-methylvaleric acid. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). [Link]

-

MassBank of North America. (n.d.). Spectrum ML001451 for 3-methyl-2-oxovaleric acid. [Link]

-

NIST. (n.d.). 3-Methyl-2-oxovaleric acid, TMS derivative. NIST Chemistry WebBook. [Link]

-

Yeast Metabolome Database. (n.d.). (S)-3-methyl-2-oxovaleric acid (YMDB00168). [Link]

-

FooDB. (2010). Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447). [Link]

-

Exposome-Explorer. (n.d.). 3-Methyl-2-oxovaleric acid (Compound). IARC. [Link]

-

Mascolo, G., et al. (2017). Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Day, R. J., et al. (1981). Laser Desorption Mass Spectrometry of Some Organic Acids. Marcel Dekker, Inc. [Link]

-

Wren, S. N., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. The Journal of Physical Chemistry A. [Link]

-

MicroSolv Technology Corporation. (n.d.). Organic Acids Analyzed with LCMS. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Wren, S. N., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. PubMed Central. [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 3-Methyl-2-oxovaleric acid GC-MS (TMS_1_1) - 70eV, Positive (HMDB0000491). [Link]

-

P. aeruginosa Metabolome Database. (n.d.). 3-Methyl-2-oxovaleric acid (PAMDB000141). [Link]

-

Heinig, U., et al. (2015). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Bueschl, C., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples. PubMed Central. [Link]

-

Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. (n.d.). (3S)-3-methyl-2-oxopentanoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

- 3. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 4. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]

- 5. Exposome-Explorer - 3-Methyl-2-oxovaleric acid (Compound) [exposome-explorer.iarc.fr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491) [hmdb.ca]

- 9. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Methyl-2-oxovaleric acid, TMS derivative [webbook.nist.gov]

- 13. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Ethoxynicotinonitrile in Organic Solvents

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] 2-Ethoxynicotinonitrile, a substituted pyridine derivative, presents a molecular architecture of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of its predicted solubility in various organic solvents, grounded in an understanding of its structural and physicochemical properties. In the absence of extensive empirical data in the public domain, this document furnishes detailed, field-proven experimental protocols for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data. The methodologies outlined herein are designed to be self-validating, ensuring the scientific integrity of the results.

Physicochemical Characterization and Predictive Solubility Analysis of this compound

To predict the solubility of an organic compound, it is essential to analyze its molecular structure and the functional groups present. The general principle of "like dissolves like" serves as a foundational concept, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2]

The structure of this compound comprises three key functional components that dictate its solubility:

-

Pyridine Ring: The pyridine ring, a heterocyclic aromatic structure containing a nitrogen atom, imparts polarity to the molecule.[3] Pyridine itself is miscible with a wide range of organic solvents, including ethanol, ether, and chloroform, due to its polar nature.[3][4][5]

-

Nitrile Group (-C≡N): The cyano group is highly polar and can act as a hydrogen bond acceptor.[6] The presence of a nitrile group generally enhances solubility in polar solvents.[7][8] For instance, nicotinonitrile (3-cyanopyridine) is soluble in polar organic solvents like methanol, ethanol, and DMSO.[9]

-

Ethoxy Group (-OCH₂CH₃): The ethoxy group, an ether linkage, can also act as a hydrogen bond acceptor.[2][10] While ethers are generally less polar than alcohols, the oxygen atom can still form hydrogen bonds with protic solvents, contributing to solubility.[10][11]

Based on these structural features, a qualitative prediction of the solubility of this compound in common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The pyridine nitrogen, nitrile nitrogen, and ether oxygen can all act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solvent. The polarity of these solvents is also well-matched with the polar nature of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with this compound. The absence of a hydrogen-donating group in the solvent might result in slightly lower solubility compared to protic solvents. Nicotinonitrile is known to be soluble in DMSO.[9] |

| Nonpolar | Hexane, Toluene | Low | The significant polarity of this compound makes it unlikely to be highly soluble in nonpolar solvents. The energy required to break the intermolecular forces between the solute molecules would not be compensated by the weak van der Waals forces with the solvent. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is essential. The following are two robust and widely accepted methods for this purpose.

Gravimetric Method

The gravimetric method is a direct and highly accurate technique for determining solubility.[12][13] It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[14][15]

Caption: Workflow for the gravimetric determination of solubility.

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Place the container in a constant temperature bath (e.g., 25 °C) and agitate it (e.g., using a magnetic stirrer or a shaker) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Cease agitation and allow the container to rest in the constant temperature bath for at least 2 hours to permit the undissolved solid to settle.

-

-

Isolation of the Saturated Solution:

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe. To prevent precipitation, ensure the syringe is at the same temperature as the solution.

-

Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry container.

-

Accurately weigh the container with the filtered saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the container. This can be achieved by placing it in a fume hood, using a gentle stream of nitrogen, or employing a rotary evaporator.

-

Once the solvent appears to be fully evaporated, place the container in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it accurately.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

-

Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / (Mass of saturated solution - Mass of container with solute)] * Density of solvent * 100

-

-

UV-Vis Spectroscopy Method

This method is particularly useful for compounds that have a chromophore and absorb light in the UV-visible range.[16][17] It is a sensitive technique that requires a smaller amount of material compared to the gravimetric method.[16]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pyridine [chemeurope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile Definition, Functional Group & Structure | Study.com [study.com]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. msesupplies.com [msesupplies.com]

- 14. pharmajournal.net [pharmajournal.net]

- 15. scribd.com [scribd.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Ethoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxynicotinonitrile, a substituted pyridine derivative, represents a significant scaffold in the landscape of medicinal chemistry and drug development. The nicotinonitrile core, characterized by a pyridine ring bearing a cyano group, is recognized as a privileged structure due to its versatile chemical reactivity and its capacity to engage with a multitude of biological targets.[1] The strategic incorporation of an ethoxy group at the 2-position modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, specifically its melting and boiling points, and offers detailed, field-proven methodologies for their experimental determination. A thorough understanding of these fundamental properties is paramount for its application in synthesis, formulation, and as a building block in the design of novel therapeutic agents.[2][3]

Physicochemical Properties of this compound

The melting and boiling points are fundamental physical constants that provide insights into the purity of a substance and the strength of its intermolecular forces. For this compound, these parameters are crucial for its handling, purification, and in predicting its behavior in various solvent systems and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | |

| CAS Number | 14248-71-6 | |

| Melting Point | 36-38 °C | [4] |

| Boiling Point | Not readily available in cited literature | N/A |

| Flash Point | 108.6 °C | [5] |

Experimental Protocols for Melting and Boiling Point Determination

The accurate determination of melting and boiling points is a cornerstone of chemical characterization, directly impacting assessments of purity and identity.[1] The methodologies presented herein are standard, reliable procedures in a research and development setting.

Melting Point Determination: The Capillary Method

The capillary method is a widely adopted technique for determining the melting point of a solid. It relies on the principle that a pure crystalline solid will have a sharp, well-defined melting point range, typically less than 1°C. The presence of impurities will generally lead to a depression and broadening of the melting point range.[6]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The sample is compacted to a height of 2-3 mm by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

The Nicotinonitrile Scaffold in Drug Development

The nicotinonitrile moiety is a cornerstone in modern medicinal chemistry, with several derivatives having been successfully developed into marketed drugs. [3]The presence of the cyano group and the pyridine ring offers a unique combination of electronic and structural features that are conducive to potent and selective interactions with biological targets.

The straightforward synthesis and the ease of structural modification of 2-alkoxy-3-cyanopyridine derivatives, such as this compound, make them attractive starting points for the development of new chemical entities. [2]The lipophilicity introduced by the alkoxy group can significantly enhance the biological activity of the resulting compounds. [3]Research has demonstrated that nicotinonitrile derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [2][7] The determination of fundamental physicochemical properties, such as melting and boiling points, is a critical first step in the drug development pipeline. These parameters influence solubility, which in turn affects bioavailability. [6]Furthermore, a well-defined melting point is an essential indicator of the purity and consistency of an active pharmaceutical ingredient (API), a key requirement for regulatory approval. [1]Therefore, the meticulous characterization of compounds like this compound is not merely an academic exercise but a foundational element of successful drug discovery and development.

References

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(8), 2885-2895.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

- Hassan, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11.

- Al-Otaibi, A. M., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Chemical and Pharmaceutical Research, 10(8), 1-15.

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound 98%3-CYANO-2-ETHOXYPYRIDINE. Retrieved from [Link]

-

Alinda Chemical. (n.d.). 2-ethoxypyridine-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Nicotinonitrile derivatives as antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

-

ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline | C14H17NO3 | CID 27833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reaxys – ETH Library | ETH Zurich [library.ethz.ch]

- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Guide to 2-Ethoxynicotinonitrile: Synthesis, Reactivity, and Application as a Strategic Precursor in Modern Organic Synthesis

Abstract

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of precursors is paramount to the efficiency, scalability, and novelty of a synthetic route. 2-Ethoxynicotinonitrile, a substituted pyridine derivative, has emerged as a highly versatile and valuable building block. Its unique electronic and steric properties, conferred by the synergistic interplay of the nitrile, ethoxy, and pyridine ring functionalities, provide a rich platform for a diverse array of chemical transformations. This technical guide offers an in-depth exploration of this compound, beginning with a detailed examination of its synthesis from commodity chemicals. We will dissect its reactivity, focusing on the mechanistic principles that govern its utility in nucleophilic substitution, cycloaddition, and functional group interconversion reactions. Finally, its role as a key intermediate in the construction of complex, biologically active heterocyclic scaffolds will be highlighted, providing researchers and drug development professionals with actionable insights into its application.

The Strategic Importance of this compound

This compound (CAS No: 14248-71-6, Molecular Formula: C₈H₈N₂O) is a bifunctional heterocyclic compound.[1] The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The molecule's utility is derived from three key features:

-

The Pyridine Ring: An electron-deficient aromatic system that can be modified through various substitution reactions.

-

The 3-Cyano Group: A powerful electron-withdrawing group that activates the pyridine ring, serves as a handle for conversion into other functional groups (e.g., carboxylic acids, amines), and can participate directly in cycloaddition reactions.

-

The 2-Ethoxy Group: An electron-donating group that modulates the ring's electronics and acts as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to a methoxy group, while being more stable and easier to handle than its chloro-precursor in many applications.

This combination makes this compound a linchpin intermediate for accessing complex molecular architectures.

Synthesis of the Precursor: A Two-Step Approach

The most common and industrially viable route to this compound begins with the synthesis of its immediate precursor, 2-Chloronicotinonitrile (also known as 2-Chloro-3-cyanopyridine).[2]

Step 1: Synthesis of 2-Chloronicotinonitrile

2-Chloronicotinonitrile is a critical intermediate for a wide range of pharmaceuticals, including antivirals like Nevirapine and antidepressants like Mirtazapine.[2][3] Its synthesis typically starts from 3-cyanopyridine, which is first oxidized to its N-oxide. This N-oxide is then chlorinated.

The choice of chlorinating agent is a critical process parameter, influencing yield, purity, and safety. Common methods involve reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][4][5]

-

Causality of N-Oxidation: The direct chlorination of 3-cyanopyridine is inefficient. N-oxidation activates the pyridine ring, making the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack by a chloride source during the subsequent chlorination step.

The general workflow is visualized below.

A comparison of different chlorination methodologies highlights the trade-offs between yield, safety, and environmental impact.

| Reagent System | Typical Conditions | Yield (%) | Purity (%) | Key Considerations | Source |

| POCl₃ | Reflux, 80-110°C | ~85 | >98 | Traditional method; generates significant phosphorus-containing waste. | [4][6] |

| PCl₅ / POCl₃ | 60-120°C | 35-39 | >98 | Highly exothermic reaction requiring careful temperature control.[5] | [5] |

| Bis(trichloromethyl)carbonate / Organic Base | 30-75°C | >80 | >98 | Safer solid reagent; avoids corrosive POCl₃ and phosphorus waste. | [3][6] |

Step 2: Ethoxylation via Nucleophilic Aromatic Substitution (SNAr)

With 2-Chloronicotinonitrile in hand, the synthesis of the target precursor is achieved through a straightforward SNAr reaction. The chlorine atom at the C2 position is an excellent leaving group, activated by the adjacent electron-withdrawing nitrile group.

-

Mechanism: The reaction proceeds via a Meisenheimer intermediate. The ethoxide ion (a potent nucleophile) attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the final product.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its predictable and versatile reactivity, allowing for the strategic construction of more complex molecules.

The Nitrile Group as a Synthetic Handle

The cyano group is a cornerstone of the molecule's utility. It can be readily transformed into other essential functional groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide (2-ethoxynicotinamide) or further to a carboxylic acid (2-ethoxynicotinic acid). This provides a gateway to amides, esters, and other carboxylic acid derivatives.

-

Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine (2-ethoxy-3-(aminomethyl)pyridine). This introduces a basic, nucleophilic center for further derivatization.

Cycloaddition Reactions

The activated nitrile group can participate in cycloaddition reactions, a powerful strategy for building new heterocyclic rings. For instance, in [3+2] cycloadditions, the nitrile can act as the dipolarophile, reacting with 1,3-dipoles like azides to form tetrazole rings, which are important pharmacophores.[7][8]

Reactivity of the Pyridine Ring

The ethoxy group at the 2-position makes the ring susceptible to further modification. While the ethoxy group itself is a poorer leaving group than a halogen, it can be displaced by strong nucleophiles under forcing conditions. More importantly, its electronic influence can direct electrophilic substitution if the ring is sufficiently activated, though such reactions are less common for this specific substrate.

Detailed Experimental Protocols

Trustworthiness in synthesis relies on reproducible, well-defined protocols. The following methods are representative of standard laboratory procedures.

Protocol 1: Synthesis of 2-Chloronicotinonitrile (from N-Oxide)

(Adapted from Organic Syntheses procedures)[5]

-

Setup: In a fume hood, equip a 1 L round-bottomed flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.

-

Charging Reagents: To the flask, add 3-cyanopyridine N-oxide (0.5 mol, 60.0 g). Slowly and carefully add phosphorus oxychloride (POCl₃) (1.5 mol, 140 mL, 229.5 g) with stirring. The mixture may warm slightly.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath. Maintain reflux for 3-4 hours, monitoring the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Workup (Quench): Allow the mixture to cool to room temperature. Under vigorous stirring, slowly and cautiously pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker. This step is highly exothermic and releases HCl gas; perform with extreme care in a well-ventilated fume hood.

-

Neutralization & Isolation: Stir the resulting slurry until all the ice has melted. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is neutral (~7). The product will precipitate as a solid.

-

Purification: Filter the crude solid by suction filtration, wash thoroughly with cold water, and dry under vacuum. The crude 2-chloronicotinonitrile can be further purified by recrystallization from ethanol or by column chromatography to yield a white to off-white crystalline solid.

Protocol 2: Synthesis of this compound

-

Setup: Equip a 500 mL round-bottomed flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

-

Prepare Sodium Ethoxide: To the flask, add absolute ethanol (200 mL). Carefully add sodium metal (0.22 mol, 5.0 g) in small portions. Allow the sodium to react completely to form sodium ethoxide. The solution will warm significantly.

-

Addition of Substrate: Once the sodium ethoxide solution has cooled slightly, add 2-chloronicotinonitrile (0.2 mol, 27.7 g) portion-wise with stirring.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water (400 mL). A solid may precipitate, or an oil may separate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a low-melting solid or pale yellow oil.

Conclusion

This compound stands as a testament to the power of strategic precursor design in organic synthesis. Its straightforward, high-yielding synthesis from readily available materials makes it an economically attractive starting point. The molecule's well-defined reactivity, centered on the versatile nitrile handle and the pyridine core, provides chemists with a reliable and adaptable tool for constructing complex nitrogen-containing heterocycles. For professionals in drug discovery and process development, mastering the chemistry of this precursor opens doors to novel molecular architectures and more efficient synthetic routes to high-value targets.

References

- Expert Insights: Synthesizing with 2-Chloro-3-Cyanopyridine (CAS 6602-54-6). Vertex AI Search.

- CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.

- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

-

Scheme 5: Synthesis 2-ethoxy nicotinonitrile, 2,4-diamonds and 2-nicotinic acid derivatives in base media. Alexa. [Link]

- CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.

-

Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed. [Link]

-

2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]

-

Drug precursors. Wikipedia. [Link]

-

Cycloaddition. Wikipedia. [Link]

-

Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. ResearchGate. [Link]

-

16.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

The [3+2]Cycloaddition Reaction. University of Illinois Urbana-Champaign. [Link]

Sources

- 1. 14248-71-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 4. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]

- 7. Cycloaddition - Wikipedia [en.wikipedia.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Introduction: The Nicotinonitrile Scaffold as a Foundation for Bioactivity

An In-Depth Technical Guide to the Preliminary Biological Screening of 2-Ethoxynicotinonitrile

The nicotinonitrile (cyanopyridine) framework is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and synthetic drugs.[1] Its versatile structure, which allows for extensive functionalization, has led to the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Molecules incorporating this scaffold, such as the approved drugs milrinone and olprinone, underscore its therapeutic relevance.[1]

This guide focuses on a specific derivative, this compound. While direct biological data on this exact molecule is sparse in public literature, its core structure strongly suggests potential for significant bioactivity. As such, this document outlines a comprehensive, rationale-driven strategy for its preliminary biological screening. The experimental designs herein are based on the well-documented activities of structurally related nicotinonitrile analogs, providing a scientifically-grounded starting point for investigation.[3][4][5][6] Our objective is to establish a foundational biological profile for this compound, guiding future, more targeted research endeavors.

Part 1: Foundational Screening - In Vitro Cytotoxicity Assessment

1.1. Rationale and Scientific Underpinning

The initial and most critical step in evaluating a novel compound with a privileged scaffold like nicotinonitrile is to assess its effect on cell viability, particularly against cancer cell lines.[7][8] Numerous nicotinonitrile derivatives have demonstrated potent antiproliferative and cytotoxic effects against various human cancers, including colon (HCT-116), liver (HepG2), and breast (MCF-7) carcinomas.[3][9][10] Therefore, a primary cytotoxicity screen is essential to determine if this compound shares this anticancer potential and to establish its potency via the half-maximal inhibitory concentration (IC₅₀).[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary method. This robust, colorimetric assay is a gold standard for cytotoxicity screening due to its reliability and direct correlation of results with metabolic activity.[8][11] In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product, the quantity of which is directly proportional to the number of living cells.[8]

1.2. Experimental Workflow: Cytotoxicity Screening

The overall workflow for assessing the cytotoxicity of a novel compound is a multi-step process designed for reproducibility and accuracy.[7]

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[7]

1.3. Detailed Protocol: MTT Assay

This protocol is a self-validating system, including controls to ensure the reliability of the obtained results.

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated counter).

-

Seed 5 x 10³ cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.

-

Include control wells: "untreated" (media only) and "vehicle" (media with 0.5% DMSO).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

-

MTT Reagent and Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

-

Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

1.4. Data Presentation

Quantitative data should be summarized to clearly present the cytotoxic potency of the compound.

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) | Selectivity Index (SI)¹ |

| HCT-116 | Colon Carcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| HepG2 | Hepatocellular Carcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| BJ-1 | Normal Fibroblast | [Experimental Value] | [Experimental Value] | N/A |

¹Selectivity Index (SI) = IC₅₀ in normal cell line (BJ-1) / IC₅₀ in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[3][11]

Part 2: Secondary Screening - Antimicrobial Activity

2.1. Rationale and Scientific Underpinning

The 2-pyridinone motif, closely related to the core of this compound, is present in compounds known to possess activity against both wild-type and resistant bacterial strains, as well as fungi.[4] For instance, certain 2-oxonicotinonitrile derivatives have shown promising activity against the Gram-positive bacterium Bacillus subtilis.[4][12] A preliminary antimicrobial screen is therefore a logical next step to explore the compound's therapeutic potential beyond oncology.

The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This assay provides quantitative results and is suitable for screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[6][14]

2.2. Detailed Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation:

-

Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

-

Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of this compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

2.3. Data Presentation

Results are presented as MIC values, allowing for direct comparison of potency against different microorganisms.

| Microorganism | Gram Stain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) (Control) |

| Staphylococcus aureus | Positive | [Experimental Value] | [Experimental Value] |

| Bacillus subtilis | Positive | [Experimental Value] | [Experimental Value] |

| Escherichia coli | Negative | [Experimental Value] | [Experimental Value] |

| Pseudomonas aeruginosa | Negative | [Experimental Value] | [Experimental Value] |

Part 3: Tertiary Screening - Anti-inflammatory Potential

3.1. Rationale and Scientific Underpinning

Nicotinonitrile derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory effects on key inflammatory mediators like cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a critical target in inflammation as it is responsible for the production of prostaglandins, which drive pain and swelling.[15] Evaluating the ability of this compound to inhibit this enzyme provides insight into a distinct, highly valuable therapeutic area. An in vitro COX-2 inhibition assay offers a direct, mechanistic assessment of the compound's anti-inflammatory potential.[16]

3.2. Detailed Protocol: In Vitro COX-2 Inhibition Assay

-

Assay Preparation:

-

Use a commercial COX-2 inhibitor screening kit or prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

The assay components include recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

-

-

Enzyme Inhibition:

-

In a 96-well plate, add the assay buffer, the COX-2 enzyme, and various concentrations of this compound (or a known inhibitor like celecoxib as a positive control).

-

Pre-incubate for 10-15 minutes to allow the compound to bind to the enzyme.

-

-

Initiation and Detection:

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the product (e.g., Prostaglandin E₂) using a colorimetric or fluorometric method as per the kit instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration.

-

Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

-

3.3. Data Presentation

| Compound | COX-2 Inhibition IC₅₀ (µM) |

| This compound | [Experimental Value] |

| Celecoxib (Control) | [Experimental Value] |

Part 4: Mechanistic Insights and Future Directions

The preliminary screening data provides crucial clues to the potential mechanism of action. If this compound shows potent anti-inflammatory activity, it likely modulates inflammatory signaling pathways. A common pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory genes like COX-2.[15][17]

Caption: Hypothesized mechanism targeting the NF-κB signaling pathway.

Future Directions:

-

Selectivity: If cytotoxic, confirm selectivity by testing against a broader panel of normal human cell lines to establish a therapeutic window.[8]

-

Mechanism of Action Studies: Based on the initial hits, perform more specific assays. For cytotoxicity, this could include cell cycle analysis, apoptosis assays, or screening against specific kinase panels, as nicotinonitriles are known to inhibit kinases like GCN5 and VEGFR-2.[1][18]

-

Structure-Activity Relationship (SAR): Synthesize and screen analogs of this compound to identify key structural features responsible for its activity.

-

In Vivo Models: Promising candidates with good potency and selectivity should be advanced to preclinical animal models to evaluate efficacy and safety.

References

-

Al-Omair, M. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

-

Li, M., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH. [Link]

-

Rutledge, J., et al. (2023). The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors. MDPI. [Link]

-

Abou-Elkhair, R. A. I., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry. [Link]

-

Aremu, A. O., et al. (2016). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa. PMC - NIH. [Link]

-

Shamroukh, A. H., et al. (2014). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry. [Link]

-

Maaroof, H. M., et al. (2022). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]

-